1,2,3-Benzotriazin-4(3H)-one
Overview
Description
1,2,3-Benzotriazin-4(3H)-one is an 1,2,3-benzotriazine derivative. 1,2,3-Benzotriazin-4(3H)-one undergoes thermal condensation with α -amino acids to yield 3H-1,4-benzodiazepin-(1H,4H)-2,5-diones. 1,2,3-benzotriazin-4(3H)-one on thermolysis yields quinazolino[3,2-c][1,2,3]benzotriazin-8-one.
Scientific Research Applications
Energetics and Structure
1,2,3-Benzotriazin-4(3H)-one has been studied for its energetics and structural properties. An experimental and computational study focused on its energetics, revealing its standard molar enthalpy of formation in both solid and gas phases. This study provided insights into the interrelations between its structure and energy, useful for further chemical applications (Miranda, Matos, Morais, & Liebman, 2011).
Synthesis Applications
The compound has been utilized in the synthesis of 1(2H)-isoquinolones, a process catalyzed by nickel and involving the denitrogenative activation of triazinone moiety followed by the insertion of alkynes. This has opened avenues for producing a range of substituted isoquinolones, highlighting the compound's versatility in organic synthesis (Miura, Yamauchi, & Murakami, 2008).
Catalysis in Amidation
In the field of pesticides and pharmaceuticals, this compound derivatives are notable. A Cp*Co(III) catalyst was employed for the amidation of benzamides, leading to the efficient preparation of these derivatives. This development has implications for streamlined synthesis processes in related fields (Chirila et al., 2018).
Denitrogenation and Iminoisatin Formation
The compound's reactivity with isocyanides in the presence of a palladium catalyst has been explored. This reaction leads to the formation of iminoisatins, demonstrating its potential in complex organic synthesis processes (Miura, Nishida, Morimoto, Yamauchi, & Murakami, 2011).
Peptide Synthesis
3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one, a novel organophosphorus compound, has been developed using this compound. This compound serves as an efficient coupling reagent in peptide synthesis, both in solution and solid-phase coupling (Fan, Hao, & Ye, 1996).
Nematicidal Activities
In agriculture, novel 1,2,3-benzotriazin-4-one derivatives containing 4,5-dihydrothiazole-2-thiol have been synthesized, showing significant nematicidal activities against cucumber root-knot nematode disease. This indicates its potential in developing new agrochemicals (Chen, Zhou, Li, & Xu, 2020).
Mechanism of Action
Target of Action
1,2,3-Benzotriazin-4(3H)-one is a versatile compound that has been used in various chemical reactions . .
Mode of Action
The compound has been shown to undergo photocatalytic reactions . In one study, a regioselective visible-light-mediated denitrogenative alkene insertion of 1,2,3-benzotriazin-4(3H)-ones was developed to access 3-substituted isoindolinones . This suggests that the compound can interact with light and other molecules to undergo significant transformations.
Biochemical Pathways
Its ability to undergo photocatalytic reactions suggests that it could potentially influence pathways involving light-sensitive molecules or reactions .
Result of Action
The results of the action of this compound are largely dependent on the specific reactions it is involved in. For instance, in the case of the photocatalytic reaction, the compound undergoes denitrogenation and a subsequent nitrogen-mediated hydrogen atom shift, leading to the formation of 3-substituted isoindolinones . These products are important structural motifs present in many biologically active molecules and natural products .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, its photocatalytic activity is dependent on the presence of light, particularly violet light (420 nm) . Other factors, such as the presence of other reactants and the specific conditions of the reaction (e.g., temperature, pressure), can also influence the compound’s reactivity and the outcomes of its reactions .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It has been found that this compound can undergo a photocyclization reaction upon exposure to violet light . This reaction is key to the transformation of the compound, which results in the formation of various benzamide derivatives .
Cellular Effects
It is known that the compound can interact with various biomolecules within the cell, potentially influencing cell function .
Molecular Mechanism
The molecular mechanism of 1,2,3-Benzotriazin-4(3H)-one involves a photocyclization reaction . This reaction is facilitated by the exposure of the compound to violet light, leading to the formation of various benzamide derivatives .
Properties
IUPAC Name |
3H-1,2,3-benzotriazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-7-5-3-1-2-4-6(5)8-10-9-7/h1-4H,(H,8,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSSTTLDFWKBSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5026544 | |
Record name | 1,2,3-Benzotriazin-4(1H)-one | |
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Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Tan solid; [HSDB] Off-white powder; [Alfa Aesar MSDS] | |
Record name | 1,2,3-Benzotriazin-4(1H)-one | |
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Solubility |
Sol in alkaline soln and organic bases, In water, 685 mg/L @ 25 °C /Estimated/ | |
Record name | 1,2,3-BENZOTRIAZIN-4-(1H)-ONE | |
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Vapor Pressure |
0.00000114 [mmHg], 2.11X10-7 mm Hg @ 25 °C /Estimated/ | |
Record name | 1,2,3-Benzotriazin-4(1H)-one | |
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Record name | 1,2,3-BENZOTRIAZIN-4-(1H)-ONE | |
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Color/Form |
Tan powder, Needles from cyclohexane | |
CAS No. |
90-16-4 | |
Record name | 1,2,3-Benzotriazin-4(3H)-one | |
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Record name | 1,2,3-Benzotriazin-4(1H)-one | |
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Record name | 1,2,3-BENZOTRIAZIN-4(1H)-ONE | |
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Melting Point |
210 °C (decomposes) | |
Record name | 1,2,3-BENZOTRIAZIN-4-(1H)-ONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5270 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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